molecular formula C18H15ClN4O B14939774 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B14939774
M. Wt: 338.8 g/mol
InChI Key: OVUPJFYXJRFEFS-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole ring, a chlorobenzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole ring, followed by the introduction of the chlorobenzyl group and the pyrazole ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide
  • 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

Uniqueness

1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H15ClN4O/c1-11-14(10-12-5-4-6-13(19)9-12)17(24)23(22-11)18-20-15-7-2-3-8-16(15)21-18/h2-9,22H,10H2,1H3,(H,20,21)

InChI Key

OVUPJFYXJRFEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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